Halocidin precursorB

Antimicrobial Peptides Structure-Activity Relationship Antibiotic Resistance

Halocidin precursor B, also designated as the 15Hc subunit (sequence: ALLHHGLNCAKGVLA), is a 15-amino acid antimicrobial peptide fragment derived from the tunicate Halocynthia aurantium. It constitutes the smaller monomer of the native heterodimeric halocidin peptide, which also includes an 18-residue subunit (precursor A, 18Hc).

Molecular Formula
Molecular Weight
Cat. No. B1576490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalocidin precursorB
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halocidin Precursor B: A Defined 15-Residue Antimicrobial Peptide Subunit for Research on Structure-Activity Relationships and Hybrid Design


Halocidin precursor B, also designated as the 15Hc subunit (sequence: ALLHHGLNCAKGVLA), is a 15-amino acid antimicrobial peptide fragment derived from the tunicate Halocynthia aurantium [1]. It constitutes the smaller monomer of the native heterodimeric halocidin peptide, which also includes an 18-residue subunit (precursor A, 18Hc) [2]. Unlike the larger 18Hc subunit, which demonstrates robust broad-spectrum antimicrobial activity, the 15Hc monomer is characterized by significantly reduced potency, a critical differentiation that makes it an essential comparator in mechanistic studies, structure-activity relationship (SAR) analyses, and the development of more potent synthetic analogs [1][3].

Why Generic Antimicrobial Peptide Substitution is Inadequate: The Critical Role of Halocidin Precursor B in Defining SAR


Generic substitution with other antimicrobial peptides (AMPs) or even with the closely related halocidin precursor A (18Hc) is not possible without compromising research integrity. Systematic studies have demonstrated that the antimicrobial activity of halocidin congeners is exquisitely sensitive to both peptide length and specific N-terminal residues [1]. The absence of the N-terminal Trp-Leu-Asn motif in the 15Hc precursor B subunit leads to a dramatic loss of antimicrobial potency compared to the 18Hc precursor A [2]. Furthermore, the conversion of monomers to homodimers (e.g., di-18Hc vs. di-15Hc) alters activity and hemolytic profiles in a non-linear manner, underscoring that structure dictates function [3]. Therefore, using precursor B is not a generic AMP control; it is a specific tool for isolating the functional contributions of N-terminal residues and subunit dimerization.

Quantitative Evidence Guide: Comparing Halocidin Precursor B (15Hc) to its Analogs


Reduced Antimicrobial Potency of Halocidin Precursor B (15Hc) Compared to Precursor A (18Hc) Against Antibiotic-Resistant Bacteria

A direct comparison of synthetic monomers revealed that congeners of the 18-residue monomer (precursor A, 18Hc) were more active than those of the 15-residue monomer (precursor B, 15Hc) against clinically relevant drug-resistant strains [1]. This difference is attributed to the presence of the N-terminal Trp-Leu-Asn sequence in 18Hc, which is absent in 15Hc. This establishes the 15Hc precursor B as a low-activity baseline for SAR studies.

Antimicrobial Peptides Structure-Activity Relationship Antibiotic Resistance

Dimerization Does Not Rescue Activity: Comparative Analysis of di-15Hc and di-18Hc

Conversion of monomers to their homodimeric forms (di-15Hc and di-18Hc) does not overcome the inherent activity deficit of the 15Hc sequence. The study indicates that the 15Hc homodimer (di-15Hc) remains much less active than other halocidin congeners containing the N-terminal extension [1]. This demonstrates that the activity difference is sequence-dependent and not simply a function of monomer versus dimer status.

Peptide Engineering Dimerization Halocidin Analogs

Reduced Hemolytic Activity of Halocidin Precursor B (15Hc) Compared to Highly Active Analogs

While quantitative hemolytic data for the 15Hc monomer is not provided in the core studies, a clear class-level trend is observed. The most potent antimicrobial halocidin analog, di-K19Hc, shows 'much reduced' hemolytic activity compared to less selective peptides [1]. Given that 15Hc is far less active than di-K19Hc, it is inferred to possess a very low hemolytic potential, consistent with its overall reduced biological activity. This positions precursor B at the low-activity, low-toxicity end of the halocidin congener spectrum.

Hemolysis Cytotoxicity Therapeutic Index

Recommended Research and Development Applications for Halocidin Precursor B


Defining the Minimal Active Core for Antimicrobial Activity

Halocidin precursor B (15Hc) is the optimal baseline for truncation studies aimed at defining the minimal structural requirements for antimicrobial activity. Its significantly reduced potency compared to precursor A (18Hc) highlights the essential role of the N-terminal tripeptide (Trp-Leu-Asn) [1]. Researchers can systematically add or modify residues to the 15Hc sequence to map the specific contributions of each amino acid to potency and spectrum of activity.

Negative Control for SAR Studies on Hybrid and Chimeric Peptides

In the design and testing of novel hybrid antimicrobial peptides, such as those fusing halocidin with other AMPs like histatin 5 [2], the 15Hc subunit serves as a critical negative control. It provides a baseline for activity and toxicity against which the performance of new, more complex chimeras can be rigorously and quantitatively compared. This allows researchers to isolate the functional benefits of the hybrid design itself.

Investigating Mechanisms of Membrane Selectivity

Due to its low hemolytic activity and reduced antimicrobial potency [3], precursor B is a valuable tool for dissecting the biophysical basis of membrane selectivity. Comparative studies with more active and potentially more hemolytic analogs (e.g., di-K19Hc) can help elucidate the specific structural motifs and physicochemical properties (e.g., charge, hydrophobicity) that drive preferential binding to and disruption of bacterial versus mammalian cell membranes.

Low-Toxicity Scaffold for Peptide Engineering

Given the inferred low hemolytic potential of the halocidin family [3] and the low activity of the 15Hc monomer, precursor B provides a safe and well-characterized starting scaffold for peptide engineering. Researchers can use it as a backbone for introducing novel functional groups or sequences, with the goal of improving antimicrobial potency while maintaining a favorable therapeutic index. This is particularly relevant for applications where off-target cytotoxicity is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halocidin precursorB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.